1,2-Di(2,4,6-trimethylphenyl)ethane
Description
1,2-Di(2,4,6-trimethylphenyl)ethane (C₂₀H₂₈) is a symmetric ethane derivative featuring two mesityl (2,4,6-trimethylphenyl) groups attached to adjacent carbon atoms. The compound is structurally characterized by its fully substituted aromatic rings, which confer steric bulk and electronic effects. With a molecular weight of 292.45 g/mol, it is primarily utilized as a precursor in organometallic chemistry and catalysis, particularly in the synthesis of N-heterocyclic carbene (NHC) ligands . For example, derivatives such as 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl) are synthesized via cyclization reactions involving this compound diamine intermediates . The steric hindrance provided by the mesityl groups enhances the stability of metal complexes in catalytic applications .
Properties
CAS No. |
4674-23-1 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
TUIQGWQRVMJCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(2,4,6-trimethylphenyl)ethane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable ethane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di(2,4,6-trimethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated forms, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,2-Di(2,4,6-trimethylphenyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are limited.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Mechanism of Action
The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Structure: Ethane backbone with two 2,4,6-tribromophenoxy groups.
- Applications : A brominated flame retardant (BFR) used in plastics and textiles.
- Key Differences: BTBPE contains bromine atoms and ether linkages, whereas 1,2-Di(2,4,6-trimethylphenyl)ethane lacks halogens and has direct C–C bonds to aromatic rings. BTBPE exhibits high environmental persistence and bioaccumulation, with biomagnification factors (BMFs) comparable to legacy pollutants like PBDEs .
Decabromodiphenyl Ethane (DBDPE)
- Structure : Ethane linked to two decabrominated diphenyl groups.
- Applications : High-efficiency flame retardant in electronics and construction materials.
- Key Differences: DBDPE has ten bromine atoms per diphenyl group, providing superior flame suppression compared to non-halogenated analogs. DBDPE’s high molecular weight (971.2 g/mol) and hydrophobicity result in significant adsorption to sludge (77% retention in wastewater treatment plants) . this compound’s methyl groups reduce its hydrophobicity, making it more soluble in organic solvents but less persistent in environmental matrices .
1,2-Bis(2,4,6-trinitrophenyl)ethane (HNS Precursor)
- Structure : Ethane with two 2,4,6-trinitrophenyl groups.
- Applications : Precursor to the explosive HNS (hexanitrostilbene).
- Key Differences :
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium Salts
- Structure : Imidazolinium ring flanked by mesityl groups.
- Applications : Catalysts in olefin metathesis and cross-coupling reactions.
- Key Differences :
Pyridine-Linked Ethane Derivatives
- Structure : Ethane connected to pyridine rings (e.g., (E)-1,2-di(pyridin-4-yl)ethane).
- Applications : Bidentate ligands in coordination chemistry.
- Key Differences :
- Pyridine groups provide stronger Lewis basicity compared to the electronically neutral mesityl groups in this compound.
- These derivatives form stable complexes with transition metals like zinc, whereas mesityl-substituted ethane is primarily used for steric stabilization .
Biological Activity
1,2-Di(2,4,6-trimethylphenyl)ethane is a compound that has garnered attention for its potential biological activities. This article delves into the existing research surrounding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by two 2,4,6-trimethylphenyl groups attached to an ethane backbone. Its molecular formula is , and it has a molecular weight of 262.43 g/mol. The compound's structure allows for various interactions with biological molecules, which may contribute to its activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Ligand Binding : The compound may act as a ligand for specific receptors or enzymes. The presence of multiple methyl groups enhances hydrophobic interactions, potentially increasing binding affinity.
- Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties that could protect cells from oxidative stress.
- Enzyme Modulation : Preliminary studies indicate that this compound may influence the activity of certain enzymes involved in metabolic pathways.
In Vitro Studies
Several in vitro studies have investigated the effects of this compound on various cell lines:
- Anticancer Activity : Research published in Molecules demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Effects : A study reported that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2,4,6-trimethylphenyl)ethane-1,2-diol | Diol derivative | Antioxidant and enzyme inhibition |
| 1-(trimethylphenyl)propane | Propane derivative | Anticancer properties |
| N,N'-bis(2,4,6-trimethylphenyl)ethane | Diamine derivative | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
